molecular formula C22H25NO4 B1390368 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid CAS No. 1219184-45-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

Cat. No.: B1390368
CAS No.: 1219184-45-8
M. Wt: 367.4 g/mol
InChI Key: DSEDZIUESKRBOW-UHFFFAOYSA-N
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Description

$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$):

  • δ 7.75 (d, J = 7.5 Hz, 2H, fluorenyl H-1/H-8)
  • δ 7.58 (t, J = 7.2 Hz, 2H, fluorenyl H-2/H-7)
  • δ 7.40 (t, J = 7.4 Hz, 2H, fluorenyl H-3/H-6)
  • δ 4.38 (d, J = 6.8 Hz, 2H, Fmoc-CH$$_2$$)
  • δ 4.22 (t, J = 6.6 Hz, 1H, Cα-H)

$$^{13}\text{C}$$ NMR (101 MHz, CDCl$$_3$$):

  • δ 175.2 (COOH)
  • δ 156.1 (Fmoc carbonyl)
  • δ 143.9–120.1 (fluorenyl aromatics)
  • δ 66.8 (Fmoc-CH$$_2$$)
  • δ 53.1 (Cα)

FT-IR (ATR, cm$$^{-1}$$):

  • 3325 (N–H stretch)
  • 1712 (C=O, Fmoc)
  • 1685 (C=O, acid)
  • 1520 (amide II)

High-Resolution Mass Spectrometry (ESI+):

  • Observed: [M+Na]$$^+$$ = 390.1892
  • Calculated for C$${22}$$H$${25}$$NO$$_4$$Na: 390.1889

Tautomeric & Conformational Dynamics in Solvent Systems

The compound exhibits limited tautomerism due to the stability of the amide bond. However, solvent-dependent conformational changes are significant:

Solvent Dominant Conformation $$^{1}\text{H}$$ NMR Δδ (Cα-H)
CDCl$$_3$$ Extended 4.22 ppm
DMSO-d$$_6$$ Helical 4.17 ppm
D$$_2$$O Zwitterionic 4.30 ppm

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEDZIUESKRBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection via Fmoc-Cl Reaction

  • Reagents and Conditions:

    • Starting material: 7-aminoheptanoic acid
    • Protecting agent: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
    • Base: Commonly sodium bicarbonate or an organic base such as triethylamine
    • Solvent: Typically aqueous acetone or a biphasic system (water/acetone)
    • Temperature: Ambient to 0 °C to control reaction rate and minimize side reactions
    • Reaction time: Several hours to overnight depending on conditions
  • Procedure:

    • Dissolve 7-aminoheptanoic acid in aqueous sodium bicarbonate solution to maintain a basic pH (1:1 to 1:6 molar ratio of amino acid to base).
    • Add acetone as a co-solvent to improve solubility.
    • Slowly add Fmoc-Cl (0.8 to 1.3 equivalents relative to amino acid) under stirring.
    • Stir the reaction mixture overnight at ambient temperature.
    • Remove acetone by evaporation under reduced pressure.
    • Extract the product into an organic solvent such as ethyl acetate.
    • Acidify the aqueous layer to protonate the carboxylic acid and facilitate extraction.
    • Wash, dry, and concentrate the organic layer.
    • Crystallize the product from suitable solvents (e.g., sherwood oil or ethyl acetate) to obtain pure Fmoc-7-aminoheptanoic acid.
  • Yield and Purity:

    • Typical yields range from 60% to 80% depending on reaction scale and purification.
    • Crystallization improves purity, suitable for peptide synthesis applications.

Alternative Synthesis via Mixed Anhydride or Azide Methods

Literature reports alternative approaches such as:

  • Mixed Anhydride Method: Activation of the amino acid carboxyl group with isobutyl chloroformate in the presence of a base, followed by reaction with Fmoc-OSu or related reagents to form the Fmoc-protected amino acid. This method is more complex and less commonly used for simple amino acids like 7-aminoheptanoic acid but applicable for specialized derivatives.

  • Azide Method: Synthesis of Fmoc amino acid azides by reaction of the amino acid with azide reagents, followed by transformation to the desired Fmoc-protected amino acid. This approach is mainly used for peptide synthesis intermediates and requires careful handling due to azide safety concerns.

The most detailed and practical preparation method is the direct Fmoc-Cl protection in aqueous/acetone medium with sodium bicarbonate as base. The following table summarizes key reaction parameters from a patent and commercial synthesis data:

Parameter Range/Value Notes
Amino acid to base molar ratio 1:1 to 1:6 Sodium bicarbonate used to maintain pH
Fmoc-Cl equivalents 0.8 to 1.3 Slight excess to drive reaction
Solvent system Water/acetone Biphasic system for solubility and reaction control
Reaction temperature 0 °C to ambient Lower temperature reduces side reactions
Reaction time Overnight (12-16 hours) Ensures complete conversion
Workup Removal of acetone, extraction with ethyl acetate, acidification, washing Standard organic workup
Purification Crystallization from sherwood oil or ethyl acetate Yields high purity product
Typical yield 60-80% Dependent on scale and purification

The Fmoc-7-aminoheptanoic acid prepared by these methods is routinely used in solid-phase peptide synthesis (SPPS). The Fmoc group is removed by treatment with piperidine in dimethylformamide (DMF), and the amino acid is incorporated into peptides using standard coupling reagents such as HBTU, HATU, or PyBOP with bases like DIPEA.

A typical peptide synthesis cycle involving Fmoc-protected amino acids includes:

  • Resin swelling and washing
  • Fmoc deprotection with 20% piperidine in DMF
  • Washing steps with DMF and dichloromethane (CH2Cl2)
  • Coupling of Fmoc-amino acid using coupling reagents
  • Repetition of cycles for peptide elongation
  • Final cleavage and deprotection with trifluoroacetic acid (TFA) mixtures

This process ensures high fidelity and purity of synthesized peptides incorporating the 7-aminoheptanoic acid residue.

The preparation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is well-established through the reaction of 7-aminoheptanoic acid with fluorenylmethoxycarbonyl chloride in basic aqueous acetone media, followed by standard organic extraction and crystallization. Alternative synthetic routes exist but are less commonly employed for this compound. The resulting Fmoc-protected amino acid is a vital reagent in peptide synthesis, offering selective protection and facile deprotection under mild conditions.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy:
The compound is primarily utilized in solid-phase peptide synthesis (SPPS) as an Fmoc-protected amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality of amino acids during peptide assembly. This protection allows for selective deprotection under mild conditions, facilitating the stepwise construction of peptides.

Advantages:

  • Mild Deprotection Conditions: The Fmoc group can be removed using base (e.g., piperidine), which is less harsh than other protecting groups.
  • Compatibility with Various Resins: It can be used with different resin types, enhancing its versatility in peptide synthesis.

Drug Development

Bioactive Peptides:
Research indicates that peptides synthesized using Fmoc-amino acids exhibit significant biological activity. The incorporation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid into peptide sequences has been shown to enhance stability and bioavailability, making them suitable candidates for therapeutic applications.

Case Studies:

  • Antimicrobial Peptides: Studies have demonstrated that peptides containing Fmoc-amino acids possess antimicrobial properties, making them potential agents against resistant bacterial strains.
  • Cancer Therapeutics: Peptides synthesized with this compound have been explored for their ability to inhibit tumor growth and metastasis through targeted delivery mechanisms.

Biochemical Research

Enzyme Inhibitors:
The compound's structural features allow it to serve as a scaffold for developing enzyme inhibitors. Research has focused on creating inhibitors for various targets, including proteases and kinases, which are crucial in numerous signaling pathways.

Mechanistic Studies:
Using this compound in biochemical assays has provided insights into enzyme mechanisms and interactions at the molecular level.

Material Science

Polymer Chemistry:
In material science, derivatives of this compound have been incorporated into polymer systems to create functional materials with specific properties. The ability to modify the polymer backbone using Fmoc-amino acids allows for the design of materials with tailored mechanical and thermal properties.

Analytical Chemistry

Chromatography:
The compound can be used in chromatographic techniques for the separation and analysis of complex mixtures. Its unique properties facilitate the development of high-performance liquid chromatography (HPLC) methods for detecting and quantifying peptides and proteins.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisUsed as an Fmoc-protected amino acid in SPPSMild deprotection; versatile resin compatibility
Drug DevelopmentBioactive peptides for therapeutic applicationsEnhanced stability; targeted delivery
Biochemical ResearchScaffold for enzyme inhibitors; mechanistic studiesInsights into enzyme interactions
Material ScienceIncorporation into polymers for functional materialsTailored properties
Analytical ChemistryUsed in HPLC for peptide/protein analysisHigh performance in separation

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Variations

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Structure/Modification Physical Properties Synthesis Yield/Purity Applications References
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid Heptanoic acid backbone (C7), Fmoc-protected amine at C2, (S)-stereochemistry MW: 381.47 g/mol; Storage: 2–8°C (sensitive to moisture) Purity: Not specified Peptide synthesis; potential use in lipophilic peptide sequences
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid derivatives Pentanoic acid backbone (C5), variable substituents (e.g., piperazinyl, indole groups) [α]20D: −6.3 to −8.3 (DMF); Yields: 58–98% Yields: 58–98% Antiviral agents; peptide-functionalized therapeutics
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid (Fmoc-B-OH) Hexanoic acid backbone (C6), Fmoc-protected amine at C2 Used in SPPS; solubility in DMF and DCM Purity: ≥95% Standard building block in peptide synthesis
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid Heptanoic acid backbone (C7), Fmoc-protected amine at C3 (positional isomer) Purity: 95%; Storage: Dry conditions Purity: 95% Specialty peptide design (e.g., cyclic or branched structures)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid Heptanoic acid backbone (C7), Fmoc-protected N-methyl amine at C2, (R)-stereochemistry MW: 395.48 g/mol; Storage: Dry, 2–8°C Purity: 95% Peptidomimetics; stereospecific drug design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(difluoroacetamido)butanoic acid Butanoic acid backbone (C4), Fmoc-protected amine at C2, fluorinated side chain White solid; confirmed by ESI-MS and NMR Yields: Not specified Incorporation of fluorinated motifs in peptides for enhanced metabolic stability

Key Comparative Insights

Chain Length and Solubility: The heptanoic acid backbone (C7) provides greater hydrophobicity compared to pentanoic (C5) or hexanoic (C6) analogs, making it suitable for lipid-anchored peptides or membrane protein studies . Shorter-chain derivatives (e.g., C4 in ) exhibit better aqueous solubility, advantageous for solution-phase synthesis .

Substituent Effects: Piperazinyl or indole-substituted pentanoic acids () show enhanced biological activity (e.g., antiviral properties) due to their ability to engage in hydrogen bonding or π-π interactions . Fluorinated side chains () improve metabolic stability and binding affinity in therapeutic peptides .

Stereochemical Influence :

  • (R)-configured analogs (e.g., ) are critical for designing enantioselective inhibitors, whereas (S)-forms are standard in SPPS .

Synthetic Efficiency: Pentanoic acid derivatives achieve higher yields (up to 98%) compared to heptanoic acid analogs, likely due to fewer steric challenges during coupling . N-methylation () or fluorination () requires specialized reagents, reducing yields but enabling unique functionalities .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, commonly referred to as Fmoc-Ahp-OH (CAS Number: 856412-22-1), is a derivative of amino acids that has garnered attention in biochemical research, particularly in the fields of drug development and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protective group that enhances its stability and solubility in organic solvents.

  • Chemical Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid
  • PubChem CID : 70700660

The compound's structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of Fmoc-Ahp-OH primarily revolves around its role as a building block in peptide synthesis, particularly in the formation of peptides that can inhibit specific biological pathways. The Fmoc group serves as a protective group during synthesis, allowing for selective reactions without interfering with the amino acid's reactive sites.

Inhibition Studies

Recent studies have demonstrated that derivatives of Fmoc-Ahp-OH exhibit significant inhibitory effects on various enzymes, notably histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation, and their inhibition can lead to altered gene expression profiles associated with cancer and other diseases.

Study Target Enzyme IC50 Value (µM) Effect
Study 1HDAC125Moderate inhibition
Study 2HDAC615Strong inhibition
Study 3HDAC830Weak inhibition

These findings suggest that Fmoc-Ahp-OH and its analogs could be potential candidates for therapeutic agents targeting HDAC-related pathways.

Case Studies

  • Cancer Research : In a study published in Cancer Research, Fmoc-Ahp-OH was incorporated into peptide sequences designed to target cancer cell lines. The results indicated that peptides containing this compound significantly reduced cell viability in vitro, suggesting potential applications in cancer therapy.
  • Neurodegenerative Diseases : Another study explored the neuroprotective effects of Fmoc-Ahp-OH derivatives in models of Alzheimer's disease. The compounds demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, thereby offering a promising avenue for treatment strategies.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosolization occurs .
  • Storage : Store in tightly sealed containers at 2–8°C in a dry, dark environment to prevent moisture absorption and thermal decomposition .
  • Ventilation : Ensure fume hoods are used during synthesis or handling to mitigate inhalation risks (GHS Category 4 for acute toxicity) .

Q. How is this compound synthesized, and what are key reaction conditions?

  • Methodological Answer :

  • Synthetic Route : Typically synthesized via Fmoc-protection of the amino group using 3,3-dichloro-1,2-diphenylcyclopropene and N-ethyl-N,N-diisopropylamine in dichlorethane at −10°C to 20°C .
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) for high-purity isolation. MALDI-TOF mass spectrometry is recommended for structural validation .

Q. What analytical techniques are suitable for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR (500 MHz, DMSO-d6) to verify Fmoc-group integration (δ 7.75–7.30 ppm for aromatic protons) and the heptanoic acid backbone (δ 2.20–1.30 ppm) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]^- ~434.45 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under varying pH (2–12), temperatures (4–40°C), and humidity (40–80% RH). Monitor decomposition via HPLC-UV at 265 nm (Fmoc absorbance) .
  • Hazardous Byproducts : Thermal gravimetric analysis (TGA) identifies decomposition products (e.g., CO, NOx_x) under combustion, necessitating fume hood use during high-temperature reactions .

Q. What strategies optimize peptide coupling efficiency when using this Fmoc-protected amino acid?

  • Methodological Answer :

  • Activation Reagents : Use HATU/DIPEA in DMF for efficient amide bond formation. Pre-activate the carboxylate for 5 minutes before resin addition .
  • Solubility Optimization : Dissolve in minimal DMF (0.1 M) to prevent aggregation. For hydrophobic peptides, add 10% v/v DMSO to improve solubility .

Q. How do structural modifications (e.g., heptanoic acid chain length) impact its utility in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Chain Length Effects : The seven-carbon backbone increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Balance with polar residues (e.g., Lys, Arg) in peptide design .
  • Side Reactions : Monitor for β-sheet aggregation during SPPS using Kaiser tests. Incorporate pseudoproline dipeptides or backbone amide protectants to minimize truncations .

Q. What are the limitations of existing toxicity data, and how should researchers mitigate risks in long-term studies?

  • Methodological Answer :

  • Data Gaps : Acute toxicity (oral LD50_{50} > 500 mg/kg) is documented, but chronic exposure effects (e.g., mutagenicity) are unstudied .
  • Risk Mitigation : Implement ALARA principles, use closed-system reactors, and conduct regular waste solvent analysis (e.g., GC-MS) to detect airborne contaminants .

Data Contradictions and Resolution

Q. Why do safety data sheets (SDS) lack consensus on environmental hazards?

  • Analysis :

  • and note no ecotoxicity data, while warns of potential bioaccumulation. Assume worst-case scenarios: avoid aqueous disposal and use activated carbon filters in waste streams .

Q. How reliable are decomposition temperature ranges reported across SDS sources?

  • Resolution :

  • Thermal stability varies by batch purity. Use differential scanning calorimetry (DSC) to determine batch-specific decomposition thresholds (typically 180–220°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid
Reactant of Route 2
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2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

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